molecular formula C19H16F3NO3 B5912582 8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B5912582
M. Wt: 363.3 g/mol
InChI Key: AZZYTSCNGDLZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C19H16F3NO3 and its molecular weight is 363.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.10822786 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one, a compound with a complex chromen-4-one core structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic effects, and comparative analysis with similar compounds.

The compound's structure is characterized by the following features:

  • Chromen-4-one Core : This structure is significant for its biological activity.
  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Dimethylamino Methyl Side Chain : Contributes to the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing primarily on its anticancer and enzyme inhibition properties.

Anticancer Activity

Recent studies have shown that the compound exhibits significant anticancer activity. For instance:

  • In vitro studies indicated that the compound can induce apoptosis in cancer cell lines, such as MCF cells, with an IC50 value of 25.72 ± 3.95 μM, suggesting a dose-dependent effect on tumor growth suppression in vivo .
  • The compound has been shown to inhibit tumor growth in animal models, demonstrating its potential as a therapeutic agent against various cancers .

Enzyme Inhibition

The compound also exhibits inhibitory effects on several important enzymes:

  • Monoamine Oxidase (MAO) : It has been reported to weakly inhibit MAO-A and MAO-B, with selectivity favoring MAO-B . The IC50 for MAO-B inhibition was found to be approximately 0.51 μM.
  • Acetylcholinesterase (AChE) : The compound showed competitive inhibition against AChE, which is crucial for neurodegenerative disease treatment .

The proposed mechanisms of action involve:

  • Interaction with Enzymes : The compound binds to specific active sites on enzymes like MAO and AChE, leading to reduced activity and subsequent physiological effects.
  • Induction of Apoptosis : The activation of apoptotic pathways in cancer cells may be mediated through the modulation of signaling pathways involving phosphoinositide 3-kinase (PI3K) and Akt .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructureAnticancer ActivityEnzyme Inhibition
Compound ASimilarModerateMAO-B IC50 = 0.69 μM
Compound BSimilarLowAChE IC50 = 7.00 μM
8-Dimethylaminomethyl Unique High MAO-B IC50 = 0.51 μM

This table highlights the superior anticancer activity and enzyme inhibition profile of this compound compared to its counterparts.

Case Studies

Several case studies illustrate the efficacy and safety of this compound:

  • In Vitro Toxicity Evaluation : Studies using Vero cells demonstrated that the compound exhibited low toxicity at concentrations up to 100 μg/mL, indicating a favorable safety profile for further development .
  • Animal Model Studies : Tumor-bearing mice treated with the compound showed significant tumor regression compared to control groups, reinforcing its potential as an anticancer agent .

Properties

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO3/c1-23(2)10-13-14(24)9-8-12-16(25)15(11-6-4-3-5-7-11)18(19(20,21)22)26-17(12)13/h3-9,24H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZYTSCNGDLZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.